3-Chloro-4-hydroxyphenylboronic acid
Overview
Description
3-Chloro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-Chloro-4-hydroxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the aryl halides or vinyl halides, with which it forms new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (like this compound) transfers the organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond, linking the two organic groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways . The new carbon-carbon bonds formed in this reaction can lead to the creation of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Furthermore, the compound should be stored at room temperature and avoided from dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chloro-4-hydroxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Chloro-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents.
4-Hydroxyphenylboronic Acid: Lacks the chlorine substituent.
3-Chlorophenylboronic Acid: Lacks the hydroxyl substituent.
Uniqueness
3-Chloro-4-hydroxyphenylboronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIKFZZILXJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622630 | |
Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-13-4 | |
Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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